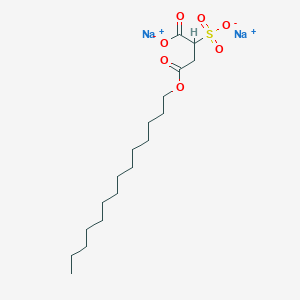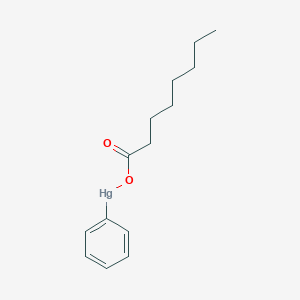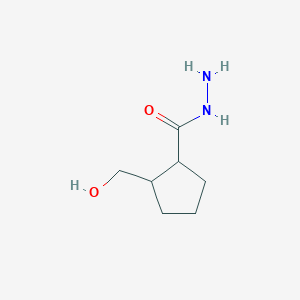
2-(Hydroxymethyl)cyclopentane-1-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxymethyl)cyclopentane-1-carbohydrazide, also known as O-carbamoylcyclopentanone oxime, is a chemical compound that has been studied extensively due to its potential applications in the field of medicinal chemistry. This compound has been shown to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxymethyl)cyclopentane-1-carbohydrazide has been studied extensively for its potential applications in the field of medicinal chemistry. This compound has been shown to possess antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, this compound has also been shown to possess antiviral activity against a number of viruses, including HIV, herpes simplex virus, and influenza virus. Furthermore, this compound has been shown to possess antibacterial activity against a number of bacterial strains, including Staphylococcus aureus and Escherichia coli.
Wirkmechanismus
The mechanism of action of 2-(Hydroxymethyl)cyclopentane-1-carbohydrazide is not fully understood. However, it has been suggested that this compound may exert its biological effects through the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. Additionally, this compound may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(Hydroxymethyl)cyclopentane-1-carbohydrazide has been shown to possess a number of biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the replication of viruses and bacteria. Additionally, this compound has been shown to possess anti-inflammatory activity and may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(Hydroxymethyl)cyclopentane-1-carbohydrazide in lab experiments is its wide range of biological activities. This compound has been shown to possess antitumor, antiviral, and antibacterial properties, making it a valuable tool for studying various diseases and their underlying mechanisms. Additionally, this compound is relatively easy to synthesize and can be produced in high yields with good purity.
However, there are also some limitations to using this compound in lab experiments. One limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results. Additionally, this compound may have potential toxicity concerns, and further studies are needed to fully understand its safety profile.
Zukünftige Richtungen
There are a number of future directions for the study of 2-(Hydroxymethyl)cyclopentane-1-carbohydrazide. One direction is to further investigate the mechanism of action of this compound, in order to better understand its biological effects and potential applications. Additionally, further studies are needed to fully understand the safety profile of this compound and its potential toxicity concerns. Finally, this compound may have potential applications in the development of new drugs for the treatment of cancer, viral infections, and bacterial infections, and further studies are needed to explore these potential applications.
Synthesemethoden
The synthesis of 2-(Hydroxymethyl)cyclopentane-1-carbohydrazide can be achieved through the reaction of 2-cyclopentenone with hydroxylamine hydrochloride in the presence of sodium acetate. The resulting product is then treated with urea to form the final compound. This synthesis method has been optimized to produce high yields of the compound with good purity.
Eigenschaften
CAS-Nummer |
14668-73-6 |
|---|---|
Produktname |
2-(Hydroxymethyl)cyclopentane-1-carbohydrazide |
Molekularformel |
C7H14N2O2 |
Molekulargewicht |
158.2 g/mol |
IUPAC-Name |
2-(hydroxymethyl)cyclopentane-1-carbohydrazide |
InChI |
InChI=1S/C7H14N2O2/c8-9-7(11)6-3-1-2-5(6)4-10/h5-6,10H,1-4,8H2,(H,9,11) |
InChI-Schlüssel |
VAPPPUPPBGBKGI-UHFFFAOYSA-N |
SMILES |
C1CC(C(C1)C(=O)NN)CO |
Kanonische SMILES |
C1CC(C(C1)C(=O)NN)CO |
Synonyme |
Cyclopentanecarboxylic acid, 2-(hydroxymethyl)-, hydrazide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




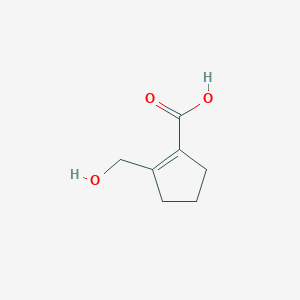
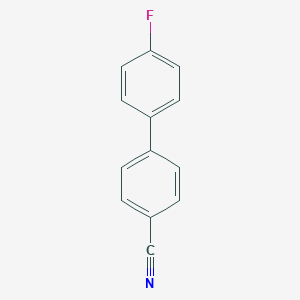
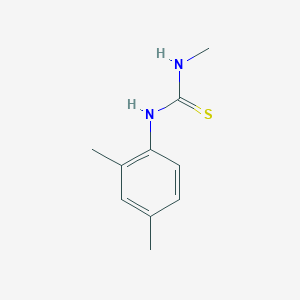
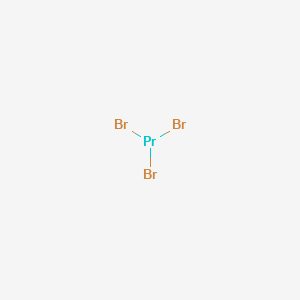
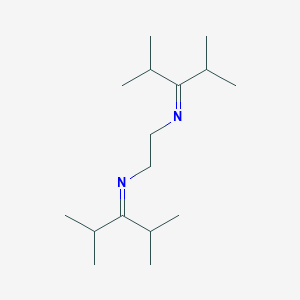

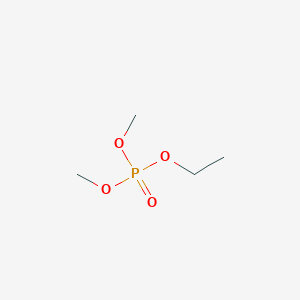

![2,3-Dihydrobenzo[b]furan-7-ylamine](/img/structure/B84802.png)
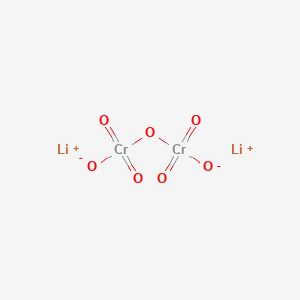
![Ethanol, 2-[(4-methylphenyl)thio]-](/img/structure/B84808.png)
